![molecular formula C17H19NOS2 B2489761 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1209665-62-2](/img/structure/B2489761.png)
2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
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Description
2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acetamide and contains a cyclopropylmethyl group, which makes it highly reactive and suitable for various chemical reactions.
Scientific Research Applications
- Researchers have explored the use of 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide derivatives in polymeric photocatalysts for hydrogen evolution via water splitting . These materials can harness visible light to drive the production of hydrogen gas, a clean and sustainable energy carrier. The compound’s tunable sulfide oxidation behavior enhances its photocatalytic efficiency, making it a promising candidate for renewable energy applications.
- The introduction of 2-thienyl groups (such as the thiophen-2-yl moiety in the compound) into conjugated polymers significantly influences their optoelectronic properties. These groups enhance charge transport and improve the performance of organic solar cells . Researchers have investigated the incorporation of 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide derivatives in polymer blends for efficient photovoltaic devices.
Photocatalysis for Hydrogen Evolution
Organic Photovoltaics (Solar Cells)
properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-16(12-20-11-14-5-2-1-3-6-14)18-13-17(8-9-17)15-7-4-10-21-15/h1-7,10H,8-9,11-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWXKXHNPWZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide |
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